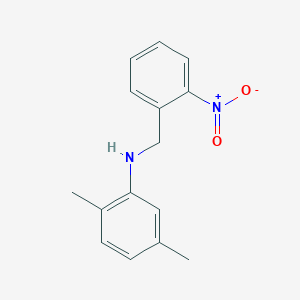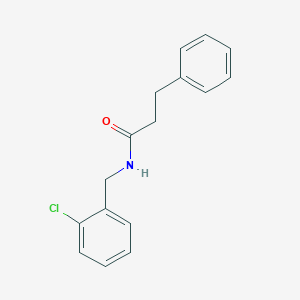
(2,5-dimethylphenyl)(2-nitrobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dimethylphenyl)(2-nitrobenzyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMPBA and has been synthesized using various methods. The purpose of
Wirkmechanismus
DMPBA is believed to exert its effects through the inhibition of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, DMPBA can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DMPBA has been shown to have anti-inflammatory effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2, which is involved in the production of prostaglandins, which are important mediators of inflammation. DMPBA has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPBA in lab experiments is its potential for use in the treatment of various diseases. However, a limitation of using DMPBA is its low yield and the difficulty in synthesizing it in large quantities. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMPBA.
Zukünftige Richtungen
For research on DMPBA include investigating its potential use in the treatment of Alzheimer's disease, as well as other neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and potential side effects of DMPBA. Additionally, research on the synthesis of DMPBA in larger quantities is needed to facilitate its use in clinical trials.
Synthesemethoden
DMPBA can be synthesized using various methods, including the reaction of 2,5-dimethylaniline and 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dimethylaniline and 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The yield of DMPBA using these methods is typically around 50%.
Wissenschaftliche Forschungsanwendungen
DMPBA has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. DMPBA has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is important for cognitive function.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKFLKFDKUDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)
![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)




![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)